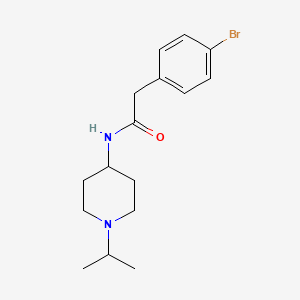![molecular formula C18H18N2O4 B5235963 2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid](/img/structure/B5235963.png)
2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid, also known as ABPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABPC is a member of the family of benzodiazepine derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid is not fully understood. However, it is believed to act through the modulation of the GABAergic system, which is involved in the regulation of neuronal activity. 2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid has been shown to enhance the binding of GABA to its receptors, leading to an increase in the inhibitory neurotransmission. This, in turn, results in the suppression of neuronal activity, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the plasma and brain tissues of rats. 2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the brain tissues of rats. Additionally, 2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid has been found to increase the levels of brain-derived neurotrophic factor, which is a protein that promotes the survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other benzodiazepine derivatives. However, 2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
For research on 2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid include investigating its potential therapeutic applications in neurodegenerative diseases, cancer, and optimizing its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of 2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid involves a multi-step process, which includes the condensation of benzylamine and ethyl 2-oxo-3-phenylpropanoate, followed by the reaction of the resulting intermediate with 2-nitrobenzoyl chloride. The final product is obtained by the reduction of the nitro group to an amino group using a reducing agent such as tin (II) chloride.
Aplicaciones Científicas De Investigación
2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid has also been found to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
2-[(3-amino-3-oxopropyl)-benzylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-16(21)10-11-20(12-13-6-2-1-3-7-13)17(22)14-8-4-5-9-15(14)18(23)24/h1-9H,10-12H2,(H2,19,21)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHJFBWWEDOKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(=O)N)C(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Amino-3-oxopropyl)(benzyl)carbamoyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid - 2,4,6-trimethyl-3-pyridinol (1:1)](/img/structure/B5235883.png)

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5235893.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5235894.png)
![11-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235898.png)
![N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5235900.png)

![2-(1-{[1-(2,3-difluorobenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5235914.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5235920.png)
![1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione](/img/structure/B5235928.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5235929.png)
![1-(3-chloro-4-methylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235936.png)

